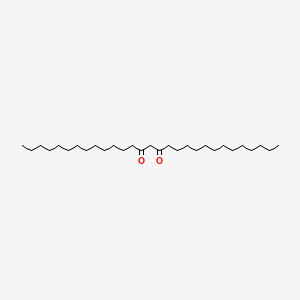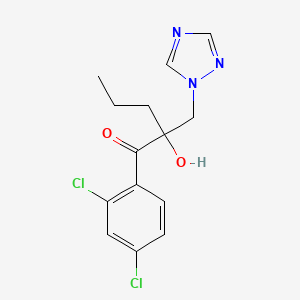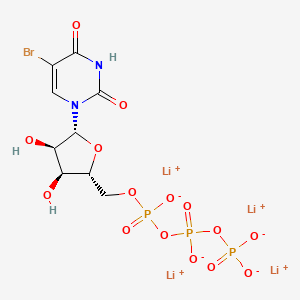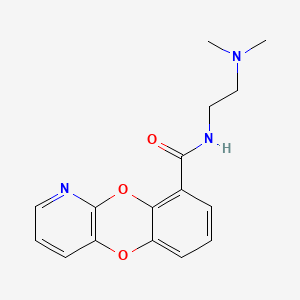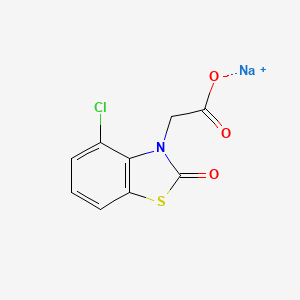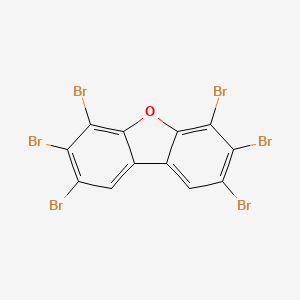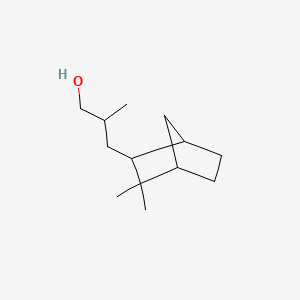
beta,3,3-Trimethylbicyclo(2.2.1)heptane-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 304-876-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of EINECS 304-876-8 involves specific synthetic routes and reaction conditions. One common method is electrochemical etching using neutral electrolytes such as sodium chloride and sodium nitrate. This method is environmentally friendly and minimizes harm to humans . The process involves varying electrolyte concentrations, current densities, and etching times to achieve the desired properties.
Industrial Production Methods: In industrial settings, the production of EINECS 304-876-8 often involves metallographic preparation techniques. These include cutting, mounting, grinding, polishing, and etching. The choice of cutting tools, such as abrasive and precision saws, and the use of coolants are crucial to achieving high-quality results .
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 304-876-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
EINECS 304-876-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a catalyst in industrial processes. In biology, it plays a role in biochemical assays and molecular biology techniques. In medicine, the compound is utilized in drug development and diagnostic tests. Additionally, it has applications in the industry, including materials science and environmental monitoring .
Wirkmechanismus
The mechanism of action of EINECS 304-876-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biochemical and physiological changes, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to EINECS 304-876-8 include other substances listed in the EINECS inventory, such as formaldehyde (EINECS 200-001-8), guanidinium chloride (EINECS 200-002-3), and dexamethasone (EINECS 200-003-9) .
Uniqueness: EINECS 304-876-8 is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its versatility and wide range of applications make it a valuable compound in various scientific fields.
Eigenschaften
CAS-Nummer |
94291-52-8 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H24O/c1-9(8-14)6-12-10-4-5-11(7-10)13(12,2)3/h9-12,14H,4-8H2,1-3H3 |
InChI-Schlüssel |
YOXKTNCHPWZYJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1C2CCC(C2)C1(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


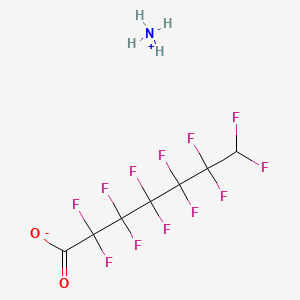

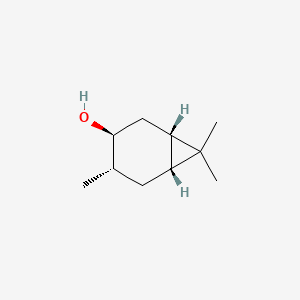
![2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole](/img/structure/B12672552.png)
